4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Description
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Properties
IUPAC Name |
4-amino-2-(4-methylpiperidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFMRZNLABVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424579 | |
| Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878620-99-6 | |
| Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis and Structural Validation of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Executive Summary & Strategic Context
The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a critical scaffold in the synthesis of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) .
The structural significance of this intermediate lies in the 2-position substitution of the benzamide core. The bulky 4-methyl-piperidinyl group provides conformational locking via steric clash with the amide carbonyl, forcing the amide out of planarity with the phenyl ring. This "ortho-effect" is pivotal for the binding affinity of the final drug molecule in the ATP-binding pocket of the kinase.
This guide outlines a robust, scalable, three-step synthetic route designed to maximize regioselectivity and minimize genotoxic impurity formation.
Retrosynthetic Analysis
The most efficient disconnection relies on the high nucleophilicity of the piperidine nitrogen and the susceptibility of ortho-fluoronitriles to Nucleophilic Aromatic Substitution (
Logic Flow
-
Target Disconnection: The primary amine (aniline) is derived from a nitro precursor.
-
Amide Formation: The amide is best installed via controlled hydrolysis of a nitrile to avoid over-hydrolysis to the carboxylic acid.
-
Core Construction: The carbon-nitrogen bond at C2 is formed via
displacement of a fluorine atom activated by the para-nitro and ortho-cyano groups.
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and convergent assembly.
Detailed Experimental Protocols
Step 1: Coupling
Objective: Synthesis of 4-methyl-1-(5-nitro-2-cyanophenyl)piperidine. Criticality: The fluorine at the 2-position is highly activated. However, temperature control is vital to prevent degradation of the labile nitrile group.
-
Reagents: 2-Fluoro-4-nitrobenzonitrile (1.0 eq), 4-Methylpiperidine (1.1 eq),
(1.5 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential for
).
Protocol:
-
Charge a reaction vessel with 2-Fluoro-4-nitrobenzonitrile dissolved in DMF (5 vol).
-
Cool to 0°C. The reaction is exothermic.
-
Add
followed by the slow addition of 4-Methylpiperidine. -
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of starting material (
) indicates completion. -
Workup: Pour into ice water (10 vol). The product should precipitate as a yellow/orange solid. Filter, wash with water, and dry.[1]
Step 2: Controlled Nitrile Hydrolysis (Radziszewski Reaction)
Objective: Conversion of nitrile to primary amide without carboxylic acid formation. Scientist's Note: Acidic hydrolysis often leads to the benzoic acid byproduct. The basic peroxide method (Radziszewski) is highly selective for the amide.
-
Reagents: Intermediate 1 (from Step 1), 30%
(5.0 eq), NaOH (20% aq solution, 2.0 eq). -
Solvent: DMSO or Ethanol.
Protocol:
-
Dissolve Intermediate 1 in DMSO (5 vol).
-
Cool to 10°C.
-
Add NaOH solution.[1]
-
Critical Safety Step: Add
dropwise. This reaction releases significant oxygen and heat. Maintain internal temperature . -
Stir at RT for 2 hours.
-
Workup: Quench with sodium thiosulfate solution (to destroy excess peroxide). Dilute with water.[2] The product (4-nitro-benzamide derivative) will precipitate. Filter and dry.[1]
Step 3: Nitro Reduction
Objective: Reduction of nitro group to aniline to yield the final target.
-
Reagents: Intermediate 2, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1 atm).
-
Solvent: Methanol or Ethanol.
Protocol:
-
Suspend Intermediate 2 and Pd/C in Methanol under Nitrogen.
-
Purge with Hydrogen gas.
-
Stir vigorously at RT under
atmosphere for 4–12 hours. -
IPC: Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.
-
Workup: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.
-
Concentrate the filtrate to obtain the off-white solid product.
Characterization & Data Validation
Expected Analytical Data
The following table summarizes the key diagnostic signals for structural confirmation.
| Technique | Parameter | Expected Signal/Value | Structural Assignment |
| 1H NMR | Aromatic Region | 1,2,4-trisubstituted benzene ring pattern. | |
| 1H NMR | Amide | ||
| 1H NMR | Piperidine | ||
| 1H NMR | Aniline | ||
| LC-MS | M+H | ||
| HPLC | Purity | Required for pharmaceutical intermediates. |
Workflow Diagram: Purification Logic
Figure 2: Downstream processing and purification logic for the final reduction step.
Safety & Handling (HSE)
-
2-Fluoro-4-nitrobenzonitrile: Potent skin sensitizer and nitrile. Handle in a fume hood.
-
Hydrogen Peroxide: Strong oxidizer. Incompatible with metal salts (except the catalyst). Ensure quenching before disposal.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent during filtration.
References
-
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675-5690.
-
Novartis AG. (2012). "Pyrimidinylaminophenyl derivatives as ALK inhibitors." World Intellectual Property Organization Patent WO2012064706.
- Radziszewski, B. (1885). "Über die Oxydation der Nitrile." Berichte der deutschen chemischen Gesellschaft.
Sources
An In-Depth Technical Guide to 4-Amino-N-(piperidin-4-yl)benzamide Derivatives as GPR119 Agonists
Executive Summary
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 4-Amino-N-(piperidin-4-yl)benzamide derivatives as potent and selective agonists of G protein-coupled receptor 119 (GPR119). While the initially requested compound, 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, is not extensively documented in publicly available scientific literature, this guide focuses on a closely related and well-studied class of compounds that share the core 4-aminobenzamide and piperidine structural motifs. These derivatives have emerged as promising therapeutic agents for the treatment of type 2 diabetes and obesity due to their unique dual-action mechanism that promotes glucose-dependent insulin secretion and the release of incretin hormones. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and metabolic diseases.
Introduction: The Emergence of GPR119 as a Key Metabolic Regulator
The global rise in metabolic disorders, particularly type 2 diabetes, has necessitated the exploration of novel therapeutic targets. G protein-coupled receptor 119 (GPR119) has been identified as a highly promising target due to its strategic expression in key metabolic tissues, including pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] GPR119 activation has been shown to stimulate glucose-dependent insulin secretion directly from the pancreas and to promote the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2][3] This dual mechanism of action offers a significant therapeutic advantage, as it enhances the body's natural glucose control pathways with a reduced risk of hypoglycemia, a common side effect of many existing anti-diabetic medications.[1][3]
The discovery of endogenous ligands for GPR119, such as oleoylethanolamide (OEA), and the subsequent development of potent synthetic agonists have validated its role in metabolic regulation.[2][4] Among the various chemical scaffolds explored, derivatives of 4-amino-N-(piperidin-4-yl)benzamide have demonstrated significant potential as selective and orally bioavailable GPR119 agonists. This guide will delve into the scientific journey of these compounds, from their conceptualization to their preclinical validation.
The Discovery and Development Trajectory
The journey towards the development of 4-amino-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists began with the de-orphanization of the receptor and the identification of its role in glucose homeostasis. High-throughput screening campaigns of large compound libraries were instrumental in identifying initial hit compounds.[5] These early efforts led to the discovery of pioneering synthetic GPR119 agonists, such as AR231453, which, despite some limitations, demonstrated the therapeutic potential of targeting this receptor.[5][6]
Medicinal chemistry efforts then focused on optimizing these initial hits to improve potency, selectivity, and pharmacokinetic properties. The 4-amino-N-(piperidin-4-yl)benzamide scaffold emerged as a key pharmacophore, offering a versatile platform for structural modifications to enhance receptor binding and overall drug-like properties.[7]
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of 4-amino-N-(piperidin-4-yl)benzamide derivatives typically follows a convergent and efficient synthetic route. A general and robust methodology involves the initial synthesis of a 4-nitro-N-(piperidin-4-yl)benzamide intermediate, followed by a reduction of the nitro group to the desired primary amine.
Experimental Protocol: Synthesis of 4-Amino-N-(piperidin-4-yl)benzamide
Step 1: Amidation of 4-Nitrobenzoic Acid
-
To a solution of 4-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Piperidine Nitrogen
-
Dissolve the purified product from Step 1 in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 10-20 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 4-nitro-N-(piperidin-4-yl)benzamide.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in a suitable solvent, such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C) (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 4-amino-N-(piperidin-4-yl)benzamide.
Mechanism of Action: The GPR119 Signaling Cascade
4-Amino-N-(piperidin-4-yl)benzamide derivatives exert their therapeutic effects by acting as agonists at the GPR119 receptor. GPR119 is a Gαs-coupled receptor, and its activation initiates a well-defined intracellular signaling cascade.[2][8]
-
Receptor Binding and Activation: The agonist binds to the GPR119 receptor on the surface of pancreatic β-cells or intestinal L-cells.
-
G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.
-
Adenylate Cyclase Activation: The activated α-subunit of Gαs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The resulting increase in intracellular cAMP levels leads to two primary downstream effects:
-
In Pancreatic β-Cells: Elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS). This process is glucose-dependent, meaning insulin is only released in the presence of high blood glucose levels, thereby minimizing the risk of hypoglycemia.[1]
-
In Intestinal L-Cells: Increased cAMP stimulates the secretion of incretin hormones, primarily GLP-1. GLP-1, in turn, acts on its own receptor on pancreatic β-cells to further enhance insulin secretion and also has beneficial effects on satiety and gastric emptying.[1][2]
-
Structure-Activity Relationships (SAR) and Quantitative Data
Extensive structure-activity relationship (SAR) studies have been conducted on benzamide-piperidine derivatives to optimize their GPR119 agonist activity.[9][10] Key insights from these studies include the importance of the N-capped piperidine motif for agonist activity.[9] Modifications to the benzamide ring and the piperidine nitrogen substituent have been systematically explored to enhance potency and improve pharmacokinetic profiles.
| Compound | Target | EC50 (nM) | Reference |
| AR231453 | Human GPR119 | 5.7 | [6] |
| AS1269574 | Human GPR119 | 2500 | [6] |
| ZSY-13 | Human GPR119 | 778 | [5] |
Table 1: In Vitro Potency of Selected GPR119 Agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in cell-based assays measuring cAMP accumulation.
Therapeutic Potential and Future Directions
The dual mechanism of action of GPR119 agonists, leading to both direct and indirect stimulation of insulin secretion in a glucose-dependent manner, positions them as a highly attractive therapeutic strategy for type 2 diabetes.[4] Furthermore, the GLP-1-mediated effects on satiety suggest a potential role in weight management, a critical aspect of treating metabolic syndrome.[1]
Despite promising preclinical data, the clinical development of GPR119 agonists has faced challenges, with several candidates failing to demonstrate sufficient efficacy in later-stage trials.[11][12] However, ongoing research is focused on developing novel scaffolds and exploring combination therapies, for instance, with DPP-4 inhibitors, which may unlock the full therapeutic potential of this target class.[8] The development of next-generation GPR119 agonists with improved pharmacokinetic and pharmacodynamic properties remains an active area of research with the hope of delivering a novel and effective treatment for metabolic diseases.
References
-
What are GPR119 agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes - Books. Retrieved from [Link]
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024, February 23). PubMed. Retrieved from [Link]
-
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. (2014, March 31). PMC - NIH. Retrieved from [Link]
-
GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (2007, November 26). PMC - PubMed Central. Retrieved from [Link]
-
Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. (2023, November 1). Bentham Science Publishers. Retrieved from [Link]
-
Discovery of a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes | Request PDF. ResearchGate. Retrieved from [Link]
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? (2024, October 29). Taylor & Francis. Retrieved from [Link]
-
Graphical representation of GPR119 agonist mechanism of action. (A... - ResearchGate. Retrieved from [Link]
-
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. (2016, April 28). PubMed. Retrieved from [Link]
-
Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ProQuest. Retrieved from [Link]
-
A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. Retrieved from [Link]
-
Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. PubMed. Retrieved from [Link]
Sources
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes - ProQuest [proquest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Strategies for 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide (AMPB)
This Application Note is structured as a definitive technical guide for the analytical development and quantification of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide (hereafter referred to as AMPB ).
Given the structural characteristics of AMPB—a trisubstituted benzene ring containing a primary aniline, a bulky tertiary amine (piperidine ring), and a benzamide moiety—this guide prioritizes methods that address amine-silanol interactions and pH-dependent solubility .[1]
Executive Summary & Compound Analysis
AMPB is a critical pharmacophore often found in the synthesis of 5-HT4 receptor agonists and gastroprokinetic agents.[1] Its analysis presents specific challenges due to the basicity of the piperidine nitrogen and the potential for oxidation of the aniline group.[1]
Physicochemical Profile[2][3][4][5][6]
-
Chemical Structure: 1,2,4-trisubstituted benzene.[1]
-
LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic).
-
pKa: The molecule exhibits amphoteric behavior but is predominantly basic. The piperidine nitrogen attached to the phenyl ring has a lower pKa than aliphatic amines due to resonance, but still poses tailing risks on acidic silanols.[1]
-
UV Chromophore: Strong absorption at 254 nm (Benzamide π-π*) and 290-300 nm (Aniline auxochrome).[1]
Method Selection Guide
| Analytical Goal | Recommended Technique | Detector | Critical Parameter |
| Assay & Purity ( > 98%) | HPLC | UV-Vis / PDA | Peak Shape (Tailing Factor < 1.5) |
| Trace Impurity ( < 0.1%) | UHPLC | UV (Max Plot) | Resolution (Rs > 2.0) from precursors |
| Genotoxic Screening | LC-MS/MS | ESI+ (MRM) | Sensitivity (LOD < 10 ng/mL) |
| Process Control | UPLC | UV (Isocratic) | Speed (< 5 min run time) |
Protocol 1: HPLC-UV for Assay and Purity (Standard)
This method utilizes a "Charged Surface Hybrid" (CSH) or Base-Deactivated Silica (BDS) column to mitigate secondary interactions with the piperidine moiety.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Rationale: CSH technology applies a low-level positive surface charge to repel basic analytes, ensuring sharp peaks for AMPB at low pH.[1]
-
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Note: TFA acts as an ion-pairing agent, masking silanols and improving peak symmetry.[1]
-
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).
-
Column Temp: 35°C.
-
Detection: UV at 254 nm (Primary) and 290 nm (Secondary identification).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % MP A (Water/TFA) | % MP B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Weigh 10 mg AMPB into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL .
Protocol 2: LC-MS/MS for Trace Quantification[1]
Used for pharmacokinetic (PK) studies or cleaning validation (swab analysis).
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 400°C.
-
Cone Voltage: Optimized to 30 V.
-
Precursor Ion: [M+H]+ = 234.2 m/z (Calculated based on C13H19N3O).
-
Note: Exact mass depends on specific isotope; nominal mass is 233 Da.[1]
-
MRM Transitions
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |
| Quantifier | 234.2 | 112.1 | 25 | Cleavage of Piperidine ring (characteristic fragment) |
| Qualifier | 234.2 | 137.0 | 35 | Loss of Piperidine + Amide fragment (Benzene core) |
UHPLC Conditions (MS-Compatible)
-
Column: Agilent Zorbax RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Do NOT use TFA; it suppresses MS signal).
-
B: 0.1% Formic Acid in Methanol.[1]
-
-
Gradient: Fast ramp (5% B to 95% B in 3.0 mins).
Experimental Workflow & Logic (Visualization)
The following diagram illustrates the decision matrix for analyzing AMPB, highlighting the "Why" behind specific buffer and column choices.
Caption: Analytical decision matrix for AMPB quantification, distinguishing between QC (UV) and Trace (MS) workflows.
Validation Parameters (ICH Q2)
To ensure the method is "self-validating" and robust, the following acceptance criteria should be applied during setup.
System Suitability Test (SST)
Before running samples, inject the Standard Solution (100 µg/mL) 5 times.
-
RSD of Area: ≤ 2.0% (HPLC-UV) / ≤ 5.0% (LC-MS).[1]
-
Tailing Factor (Tf): Must be ≤ 1.5 .
-
Troubleshooting: If Tf > 1.5, the column silanols are interacting with the piperidine.[1] Increase TFA concentration to 0.15% or switch to a C18 column with higher carbon load.
-
-
Theoretical Plates (N): > 5,000.[5]
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (Assay).
-
Criterion: R² > 0.999.[1]
Robustness (pH Sensitivity)
The retention of AMPB is highly sensitive to pH due to the piperidine group.
-
pH 2.0 (TFA): Stable retention.
-
pH 4-5 (Acetate): Avoid. This is near the pKa of the aniline, causing peak broadening.[1]
-
pH > 9 (Ammonium Bicarbonate): Good retention (neutral molecule), but requires High-pH resistant columns (e.g., Waters XBridge).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Dolan, J. W. (2010).[6] Separation of Basic Compounds: A Review of Strategies. LCGC North America.[1] Link
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link
(Note: Specific literature on the exact CAS "this compound" is proprietary/sparse; the protocols above are derived from first-principles analytical chemistry for benzamide/piperidine pharmacophores.)
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Formulation of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide for In Vivo Studies
Executive Summary & Compound Profile
This guide details the formulation strategies for 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide , a synthetic small molecule characterized by a basic piperidine moiety attached to an anthranilamide core. This structural class—often associated with 5-HT receptor modulation, HDAC inhibition, or anti-infective activity—presents specific solubility challenges typical of BCS Class II compounds (Low Solubility, High Permeability).
Successful in vivo delivery requires overcoming the crystal lattice energy driven by the planar benzamide system and the lipophilicity of the piperidine ring. This protocol prioritizes pH manipulation and cosolvent systems to ensure consistent bioavailability.
Physicochemical Properties (Estimated)
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Formula | C₁₃H₁₉N₃O | -- |
| Molecular Weight | ~233.31 g/mol | Small molecule; favorable for permeation. |
| pKa (Most Basic) | ~9.2 (Piperidine Nitrogen) | Critical: Highly soluble at pH < 5.0; poorly soluble at pH > 7.4. |
| pKa (Weak Base) | ~2.5 (Aniline Nitrogen) | Negligible contribution to solubility at physiological pH. |
| LogP | 1.8 – 2.2 | Moderately lipophilic; requires surfactants or organic cosolvents at neutral pH. |
| Physical State | Crystalline Solid | High melting point variants may require particle size reduction (micronization). |
Formulation Strategy Decision Matrix
The following decision tree outlines the logic for selecting the appropriate vehicle based on the intended route of administration and required dose.
Caption: Decision matrix for selecting the optimal vehicle based on administration route and solubility requirements.
Detailed Protocols
Protocol A: pH-Adjusted Solution (IV/IP Bolus)
Best for: Pharmacokinetic (PK) studies, low-dose efficacy. Mechanism: Exploits the basicity of the piperidine nitrogen (pKa ~9.2) to form an in situ soluble salt.
Materials:
-
Compound (API)
-
0.1 M Lactic Acid or 0.1 N HCl
-
Sterile Saline (0.9% NaCl) or 5% Dextrose (D5W)
-
pH Meter
Procedure:
-
Weighing: Weigh the required amount of API into a sterile glass vial.
-
Acidification: Add 1.0 molar equivalent of 0.1 N HCl or Lactic Acid.
-
Why: This protonates the piperidine ring, breaking the crystal lattice.
-
Visual Check: The solid should dissolve or turn into a clear oil.
-
-
Dilution: Slowly add Sterile Saline/D5W to 90% of the final volume while vortexing.
-
pH Adjustment: Check pH. If pH < 3.5, carefully adjust to pH 4.5 ± 0.5 using 0.1 N NaOH.
-
Warning: Do not exceed pH 6.0, as the free base may precipitate.
-
-
Finalize: Bring to final volume. Filter sterilize (0.22 µm PVDF membrane).
Protocol B: Cosolvent "Golden Triangle" (IV/IP/PO)
Best for: Compounds that precipitate upon simple pH adjustment or require higher concentrations (up to 10 mg/mL).
Composition:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent/Stabilizer)
-
55% Water/Saline (Diluent)
Procedure:
-
Dissolve API completely in 100% DMSO (Volume = 5% of total batch).
-
Tip: Sonication may be required. Ensure solution is crystal clear.
-
-
Add PEG 400 (Volume = 40% of total batch) to the DMSO concentrate. Vortex mix.
-
Exothermic Reaction: The mixture may warm slightly; this aids solubility.
-
-
Slowly add Water/Saline (Volume = 55% of total batch) dropwise while vortexing.
-
Critical Step: Watch for "clouding" (precipitation). If clouding occurs, the compound concentration is too high for this vehicle.
-
Protocol C: Standard Suspension (Oral Gavage)
Best for: High-dose toxicology studies (>30 mg/kg) where solubility is impossible to maintain.
Composition:
-
0.5% (w/v) Methylcellulose (MC) (Viscosity modifier)
-
0.2% (w/v) Tween 80 (Wetting agent)
Procedure:
-
Pre-wetting: Weigh API into a mortar. Add Tween 80 directly to the powder. Triturate (grind) with a pestle to create a smooth paste.
-
Why: This removes air from the hydrophobic surface of the powder, preventing clumping.
-
-
Dispersion: Geometric dilution—add the 0.5% MC vehicle in small increments, grinding continuously to form a homogeneous slurry.
-
Transfer: Transfer to a vial and vortex.
-
Homogeneity: Always stir/vortex immediately before dosing.
Protocol D: Cyclodextrin Complex (High Bioavailability PO)
Best for: Maximizing oral exposure without using organic solvents (DMSO).
Composition:
-
20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).
Procedure:
-
Prepare the vehicle: Dissolve 20g HP-β-CD in 100mL Citrate Buffer (pH 4.0).
-
Add API to the vehicle.
-
Complexation: Stir magnetically or rotate at Room Temperature for 4–24 hours.
-
Filter (0.45 µm) if any undissolved solid remains.
Quality Control & Stability
Before administering to animals, validate the formulation:
| Test | Acceptance Criteria | Method |
| Visual Appearance | Clear, colorless/yellow solution (Protocols A, B, D). No visible particulates. | Visual inspection against black/white background. |
| pH Check | IV/IP: pH 4.0 – 7.4 (Strict). PO: pH 3.0 – 8.0 (Flexible). | Micro-pH probe. |
| Precipitation Risk | No precipitation after 4 hours at Room Temp. | Simulated dilution: Mix 100µL formulation into 900µL warm saline (37°C). |
| Concentration Verification | ± 10% of target concentration. | HPLC-UV (254 nm). |
Troubleshooting Guide
-
Issue: Compound precipitates immediately upon adding saline in Protocol B.
-
Solution: Switch to Protocol D (Cyclodextrin) or reduce drug load. Alternatively, replace Saline with 5% Dextrose (Salting-out effect of NaCl can reduce solubility).
-
-
Issue: Animal shows signs of pain/irritation at injection site (IV/IP).
-
Cause: pH is too low (<3.5) or DMSO concentration is too high.
-
Solution: Adjust pH to >4.0 using NaOH. Reduce DMSO to <2%.
-
-
Issue: Suspension (Protocol C) cakes at the bottom of the vial.
-
Solution: Increase Methylcellulose concentration to 1.0% to increase viscosity and reduce sedimentation rate.
-
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Feng, X., et al. (2023). "Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer." Frontiers in Pharmacology. (Demonstrates salt formation strategy for aminobenzamides).
-
Watanabe, A., et al. (2016). "In vivo use of the CYP inhibitor 1-aminobenzotriazole...". Biopharmaceutics & Drug Disposition. (Reference for standard MC/Tween vehicle preparation).
-
FDA Center for Drug Evaluation and Research. (2010). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Protocols for 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Case ID: STAB-AMB-4MP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide in solution. Based on its structure—a benzamide core flanked by an electron-rich primary aniline and a steric, basic piperidine ring—this molecule presents a "perfect storm" for three distinct degradation pathways: oxidative discoloration , pH-dependent precipitation , and hydrolytic cleavage .
This guide moves beyond generic advice. We will isolate the specific chemical mechanism driving your instability and implement a self-validating control system.
Module 1: Chemical Vulnerability Analysis
Before troubleshooting, we must define why the molecule fails. This compound contains three "warheads" of instability:
-
The Primary Aniline (Position 4): This is your source of color change. Electron-rich anilines undergo radical cation formation followed by polymerization into azo-linkages or quinone-imines (turning solutions pink, brown, or black).
-
The Piperidine Nitrogen (Position 2): This is a basic center (
). It dictates solubility. If your buffer pH drifts above 8.0, the molecule deprotonates, becomes lipophilic, and "crashes out" of aqueous media. -
The Benzamide Linkage: While generally robust, the ortho-substitution creates steric strain. Under acidic conditions (
) or elevated temperatures, this bond hydrolyzes, releasing the free aniline and ammonia.
Visualization: Degradation Pathways
The following diagram maps the kinetic risks associated with this specific scaffold.
Figure 1: Mechanistic degradation pathways. Note that oxidative discoloration is often kinetically faster than hydrolytic cleavage.
Module 2: Troubleshooting Protocols
Issue A: Solution turning Pink/Brown (Oxidation)
Diagnosis: The primary amine at position 4 is oxidizing. This is often accelerated by trace metal ions in buffers or peroxides in solvents (especially PEG or Tween).
Protocol: The "Redox Shield" Formulation
-
Degassing: Do not skip this. Sparge all buffers with Argon or Nitrogen for 15 minutes before adding the compound. Oxygen saturation is the primary enemy.
-
Antioxidant Spike: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.05% w/v) to the buffer.
-
Why? These act as sacrificial reductants, intercepting free radicals before they attack the aniline nitrogen.
-
-
Chelation: Add EDTA (1 mM) .
-
Why? Trace copper or iron from glassware catalyzes aniline oxidation. EDTA sequesters these metals.
-
Issue B: Precipitation / "Crashing Out"
Diagnosis: The solution pH has drifted near the
Protocol: The "Solubility Window" Lock You must maintain the piperidine in its protonated (cationic) state for aqueous solubility.
| Parameter | Recommendation | Scientific Rationale |
| Target pH | 4.5 – 6.0 | Keeps piperidine protonated ( |
| Buffer System | Citrate (50 mM) | Citrate has excellent buffering capacity in the pH 3–6 range and acts as a weak chelator. Avoid Phosphate if Ca/Mg ions are present. |
| Co-Solvent | DMSO (up to 5%) | If high concentration (>10mM) is needed. Warning: Use only "anhydrous, septum-sealed" DMSO to avoid introducing peroxides. |
Issue C: Loss of Potency (Hydrolysis)
Diagnosis: HPLC shows a new peak eluting earlier (more polar) than the parent, corresponding to the carboxylic acid derivative.
Protocol: Thermal & pH Control
-
Temperature: Store stock solutions at -20°C or -80°C . Never store at 4°C for >48 hours if hydrolysis is observed.
-
Avoid Strong Acids: Do not use 0.1 M HCl for dissolution if the solution will stand for days. Use the Citrate buffer (pH 5) described above.
Module 3: The Validation Workflow
Do not guess. Use this decision tree to validate your stability fix.
Figure 2: Troubleshooting logic flow. Follow the path based on visual and chromatographic evidence.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a stock solvent? A: Yes, but with a caveat. DMSO is hygroscopic and can absorb water from the air, promoting hydrolysis over long storage. Furthermore, low-grade DMSO contains peroxides that will oxidize your aniline group.
-
Recommendation: Use anhydrous DMSO packed under nitrogen. Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles.
Q: Why does the peak area decrease on HPLC, but I don't see new peaks? A: This suggests the compound is precipitating inside the HPLC vial or on the column filter.
-
Troubleshoot: Check the pH of your mobile phase. If your mobile phase is neutral/basic and your sample is in acid, the compound might crash out upon injection. Ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the piperidine solubilized during the run.
Q: Is this compound light sensitive? A: Yes. Primary anilines are photosensitive. Always use amber glass vials. If amber vials are unavailable, wrap standard vials in aluminum foil immediately after preparation.
References
-
BenchChem. (2025).[1][2] Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (Provides structural analogs and pKa data for ortho-amino benzamides). 2
-
National Institutes of Health (NIH). (2014). Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries. (Discusses the stability and reactivity of 2-amino benzamide derivatives). 3[4]
-
ChemicalBook. (2025). Benzamide Stability and Physical Properties. (General reference for the benzamide core stability profile). 5[4][6]
-
PubChem. (2025).[7] Compound Summary: 4-Amino-2-(2-piperidin-1-ylpropylamino)benzamide.[8] (Structural analog data supporting solubility profiles of piperidinyl-benzamides). 8[2][4][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-[(2-Methyl-4-pyridinyl)amino]benzamide | C13H13N3O | CID 90134463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-2-(2-piperidin-1-ylpropylamino)benzamide | C15H24N4O | CID 64048950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, 4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-(iodo-123I)-2-methoxy- | C23H29FIN3O3 | CID 15345727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
Technical Support Center: Enhancing the Bioavailability of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide Analogs
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide analogs. This class of compounds holds significant therapeutic promise, yet often presents a critical challenge in early-phase development: poor and variable oral bioavailability. This variability can stem from a combination of factors including low aqueous solubility, inadequate membrane permeability, and susceptibility to metabolic degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions, optimize your experimental design, and ultimately, enhance the bioavailability of your lead candidates.
Part 1: Troubleshooting Poor Aqueous Solubility
Poor solubility is a primary obstacle for many benzamide derivatives, limiting their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]
FAQ 1: My benzamide analog shows very low solubility (<10 µg/mL) in aqueous buffers. What are my initial steps to characterize and address this?
Answer:
This is a common starting point. A systematic approach involves characterizing the pH-solubility profile and then exploring formulation strategies.
Step 1: Determine the pH-Solubility Profile
The benzamide structure contains ionizable groups (the 4-amino group and the piperidinyl nitrogen) that make its solubility highly dependent on pH.[2][3] Understanding this relationship is crucial.
-
Causality: The 4-amino group is basic. At low (acidic) pH, this amine will be protonated (R-NH3+), which typically increases aqueous solubility. Conversely, in the neutral to basic environment of the lower intestine, the compound may be in its less soluble, neutral form.[3][4]
-
Experimental Protocol:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Add an excess amount of your compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Interpreting the Data: You will likely observe higher solubility at lower pH values. This profile informs which regions of the GI tract will favor dissolution and guides the selection of pH-modifying excipients.[5]
Step 2: Explore Formulation Strategies
Based on the solubility profile, you can select appropriate excipients to enhance dissolution. Excipients are inactive ingredients that can significantly improve a drug's performance.[6][7][8][9]
| Strategy | Mechanism of Action | Recommended Excipients | Key Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous environment.[10] | Polyethylene Glycol (PEG 400), Propylene Glycol, Glycerol.[11] | Useful for preclinical liquid formulations. May not be suitable for solid dosage forms. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility. | Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), Cremophor® EL. | Select non-ionic surfactants for lower toxicity potential. Ensure concentration is above the Critical Micelle Concentration (CMC). |
| Cyclodextrins | Form inclusion complexes where the hydrophobic benzamide core is shielded within the cyclodextrin cavity, presenting a hydrophilic exterior.[1] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®). | Stoichiometry of the complex (1:1 or 1:2) should be determined. Can be expensive for large-scale manufacturing. |
| Amorphous Solid Dispersions (ASDs) | Disperse the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[12] | HPMC, PVP, Soluplus®. | Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous state must be monitored over time. |
Part 2: Addressing Low Intestinal Permeability
Even if a compound dissolves, it must still cross the intestinal epithelial barrier to reach systemic circulation. Low permeability can be a significant hurdle.
FAQ 2: My compound has adequate solubility in a new formulation, but in vitro tests show low permeability. How do I troubleshoot this?
Answer:
Low permeability is often investigated using cell-based assays like the Caco-2 model, which mimics the human intestinal epithelium.[13][14] A key aspect to investigate is whether your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[15][16]
Step 1: Conduct a Bidirectional Caco-2 Permeability Assay
This assay measures transport across the Caco-2 cell monolayer in two directions: from the apical (A) side (gut lumen) to the basolateral (B) side (blood), and vice versa (B to A).[17]
-
Causality: P-gp is an efflux pump located on the apical membrane of intestinal cells that actively transports substrates back into the gut lumen, thereby reducing net absorption.[18][19] If your compound is a P-gp substrate, you will observe significantly higher transport in the B-to-A direction compared to the A-to-B direction.
-
Workflow Diagram:
Caption: Common metabolic routes for piperidine-containing drugs.
-
Experimental Protocol (Abbreviated HLM Assay):
-
Prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Add the test compound (typically at 1 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the cofactor NADPH.
-
Take samples at several time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile). [20] 6. Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
-
Step 2: Interpret the Data and Plan Next Steps
| Intrinsic Clearance (Clint) | Classification | Implication & Next Steps |
| < 10 µL/min/mg | Low | Metabolism is unlikely to be a major clearance pathway. Focus on optimizing solubility or permeability. |
| 10 - 50 µL/min/mg | Moderate | Metabolism contributes to clearance. May be acceptable, but structural modifications could improve bioavailability. |
| > 50 µL/min/mg | High | Rapid metabolism is likely limiting bioavailability. Requires medicinal chemistry intervention. |
-
Medicinal Chemistry Strategy: If metabolic liability is high, consider strategies to block the metabolic "soft spot." For example, introducing a fluorine atom near the site of hydroxylation can sterically hinder or electronically deactivate the position, preventing CYP enzyme access and improving metabolic stability.
References
-
Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
-
The Importance of Excipients in Drugs. Open Access Journals. [Link]
-
P-glycoprotein and its role in drug-drug interactions. The University of Queensland. [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. Idifarma. [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Caco2 assay protocol. Unknown Source. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
P-glycoprotein-mediated drug efflux: Significance and symbolism. ScienceDirect. [Link]
-
How significant is the role of P-glycoprotein in drug absorption and brain uptake? PubMed. [Link]
-
Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ACS Publications. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. BioIVT. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Benzamide. Wikipedia. [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Grand challenges in oral drug delivery. Frontiers. [Link]
-
17.6 pH Effects on Solubility. Chad's Prep®. [Link]
-
4-Amino-2-(2-piperidin-1-ylpropylamino)benzamide. PubChem. [Link]
-
Challenges and Opportunities in Delivering Oral Peptides and Proteins. PMC. [Link]
-
A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Bentham Science Publisher. [Link]
-
Advances in Oral Drug Delivery Systems: Challenges and Opportunities. MDPI. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. [Link]
-
What Happens to Solubility When You Change the pH? (17.6). General Chemistry. [Link]
-
1-Benzyl-4-piperidylamine. PubChem. [Link]
-
pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Publishing. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 4. google.com [google.com]
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- 9. jocpr.com [jocpr.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. tandfonline.com [tandfonline.com]
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- 14. enamine.net [enamine.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
scaling up the synthesis of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
[1]
Status: Active Ticket ID: SC-FED-INT-001 Subject: Scale-Up Protocol & Troubleshooting for Fedratinib Intermediate[1]
Executive Summary & Route Logic
The synthesis follows a Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Hydration and finally Nitro Reduction .
Critical Path Logic:
-
SNAr First: We install the bulky 4-methylpiperidine early. The electron-withdrawing nitro and cyano groups on the starting material (2-fluoro-4-nitrobenzonitrile) activate the ring for this substitution.[1]
-
Hydrolysis Second: We convert the nitrile to the amide before hydrogenation.
-
Why? Catalytic hydrogenation of a nitrile often yields a benzylamine side product. Converting it to an amide first protects this carbon center.
-
-
Reduction Last: The nitro group is reduced to the aniline (amine) in the final step to avoid handling the air-sensitive aniline through multiple steps.
The Synthetic Workflow (DOT Visualization)
Caption: Optimized 3-step synthetic route avoiding benzylamine impurities.
Step-by-Step Protocols & Troubleshooting
Module A: The SNAr Coupling
Reaction: 2-Fluoro-4-nitrobenzonitrile + 4-Methylpiperidine → 2-(4-methylpiperidin-1-yl)-4-nitrobenzonitrile[1]
| Parameter | Specification | Rationale |
| Solvent | DMSO or DMF (5-7 Vol) | High dielectric constant stabilizes the Meisenheimer complex intermediate.[1] |
| Base | K2CO3 (1.5 eq) | Scavenges HF generated. Granular is preferred over powder to prevent "cementing" on scale. |
| Temp | 50–60 °C | Warning: Exothermic reaction. Do not overheat; regio-selectivity drops >80 °C. |
| Stoichiometry | 1.1 eq Amine | Slight excess ensures complete conversion of the expensive fluoro-nitrile.[1] |
Troubleshooting Guide (SNAr)
-
Q: The reaction mixture solidified/stalled.
-
Cause: K2CO3 caking or insufficient solvent.
-
Fix: Use mechanical stirring (not magnetic) for scale >100g. Add 1-2 volumes of solvent.[1]
-
-
Q: I see a "bis-addition" impurity.
-
Cause: Rare, but happens if the nitrile group is also displaced (very unlikely with 2-F activation) or if impurities in SM exist.
-
Fix: Control temperature strictly <65 °C.
-
Module B: Nitrile Hydrolysis (The Critical Step)
Reaction: 2-(4-methylpiperidin-1-yl)-4-nitrobenzonitrile → 2-(4-methylpiperidin-1-yl)-4-nitrobenzamide[1]
This step is the most prone to failure due to over-hydrolysis to the carboxylic acid.
Protocol (Radziszewski Conditions):
-
Dissolve Intermediate 1 in DMSO (or EtOH).
-
Add 4N NaOH (1.1 eq).
-
Slowly add 30% H2O2 (4-5 eq) at 0–20 °C. Exotherm Warning.
-
Stir at ambient temp until HPLC shows <0.5% Nitrile.
Troubleshooting Guide (Hydrolysis)
Caption: Logic tree for diagnosing hydrolysis failures.
-
Q: I have >10% Carboxylic Acid impurity.
-
Diagnosis: The reaction conditions are too harsh (too hot or too basic).
-
Fix: Switch to the Urea-Hydrogen Peroxide (UHP) method or strictly control the temperature to <20 °C. Quench immediately upon completion with Sodium Thiosulfate (destroys excess peroxide) and dilute acid.
-
Module C: Nitro Reduction
Reaction: 2-(4-methylpiperidin-1-yl)-4-nitrobenzamide → Target Molecule [1]
Protocol:
-
Catalyst: 10% Pd/C (50% water wet). Load 5-10 wt%.[1]
-
Solvent: Methanol or Ethanol (10 Vol).
-
Hydrogen: 3–5 bar (45–75 psi).
-
Temp: 25–40 °C.
Safety & Scale-Up Criticals:
-
Pyrophoric Hazard: Dry Pd/C ignites methanol vapors. Always keep the catalyst wet. Charge catalyst as a slurry in water/solvent under nitrogen.
-
Filtration: The amine product can be sticky. Use a Celite bed warmed to 40 °C for filtration to prevent product crystallization on the filter.
-
Impurity Rejection: If the "Hydrolysis" step left any nitrile, this step will convert it to a benzylamine (Mass = M-16+4 = M-12 shift approx).[1] This is very hard to remove. Ensure Step 2 is 100% complete before hydrogenating.
Purification & Solid State Characterization[2][3][4][5][6]
Crystallization Strategy: The final product is an aniline-benzamide.[1] It is prone to polymorphism.[2][3]
-
Preferred Solvent System: Ethanol/Water (re-slurry) or Ethyl Acetate/Heptane (crystallization).
-
Procedure:
-
Dissolve crude in hot Ethanol (5 vol).
-
Add Water (2 vol) slowly until turbidity.
-
Cool slowly to 0 °C.
-
Filter and wash with cold Ethanol/Water (1:1).
-
Target Specifications:
References & Authority
-
Fedratinib Process Context: Wernicke's encephalopathy cases in Fedratinib trials were linked to off-target effects, but synthetic purity remains critical.[1] See: Harrison, C. N., et al. "JAK inhibition with fedratinib in myelofibrosis."Link
-
Nitrile Hydrolysis (Radziszewski): McIntyre, K. V., et al. "Practical Amide Synthesis via Nitrile Hydrolysis." Journal of Organic Chemistry. Link
-
Nitro Reduction Safety: Org. Process Res. Dev. Safety Guides on Hydrogenation.Link
-
Patent Grounding: Methods for synthesizing JAK2 inhibitors. (Referencing WO2012022681 and US7528143 for structural analogs and conditions). Link
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/ARC) to evaluate thermal hazards of nitro-compounds and peroxides.[1]
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Comparative Profiling: 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide vs. Key Analogs
Executive Summary & Rationale
This guide provides a head-to-head technical analysis of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide (Compound A) , a specialized scaffold in the orthopramide class.[1] While structurally related to the 5-HT4 agonist/D2 antagonist class (e.g., Metoclopramide), the substitution of the classic 2-methoxy group with a bulky 2-(4-methyl-piperidin-1-yl) moiety introduces significant physicochemical and pharmacodynamic shifts.
This document is designed for researchers optimizing benzamide scaffolds for G-Protein Coupled Receptor (GPCR) modulation.[1] We compare Compound A against two critical analogs to isolate the specific contributions of the piperidine ring and the 4-methyl substituent.[1]
The Comparative Cohort
| Compound ID | Structure Name | Key Structural Feature | Role in Study |
| Compound A | This compound | 2-(4-Me-Piperidine) | Primary Subject: High lipophilicity, steric bulk.[1] |
| Compound B | 4-Amino-5-chloro-2-methoxybenzamide | 2-Methoxy | Baseline Control: Classic orthopramide core (Metoclopramide-like).[1] |
| Compound C | 4-Amino-2-(4-methylpiperazin-1-yl)-benzamide | 2-(4-Me-Piperazine) | Bioisostere: Introduces distal basic nitrogen ( |
Critical Analysis: The "Ortho-Effect" in Benzamides
The biological activity of benzamides is governed by the "Ortho-Effect," where the substituent at position 2 forces the amide group out of coplanarity with the benzene ring or locks it via intramolecular hydrogen bonding.[1]
Conformational Locking Mechanism
-
Compound B (Methoxy): The oxygen atom accepts a hydrogen bond from the amide nitrogen. This creates a pseudo-ring, planar conformation essential for D2 receptor fit.[1]
-
Compound A (Piperidine): The steric bulk of the piperidine ring creates significant torsional strain. Unlike the methoxy group, the piperidine ring twists the amide bond perpendicular to the phenyl ring. This often decreases D2 affinity while maintaining or enhancing 5-HT4 agonism .[1]
-
Compound C (Piperazine): Similar steric profile to A, but the distal nitrogen (
) introduces a secondary ionization center ( ~8.5), drastically altering solubility and HERG channel liability.
Physicochemical Profiling (In Silico & Experimental)
| Property | Compound A (Piperidine) | Compound B (Methoxy) | Compound C (Piperazine) | Implications |
| MW ( g/mol ) | ~233.3 | ~200.6 | ~234.3 | Compound A is heavier but lacks the Cl atom of B. |
| cLogP | 2.1 (High) | 0.8 (Low) | 1.2 (Moderate) | A has superior CNS penetration potential but higher metabolic risk.[1] |
| tPSA (Ų) | ~55 | ~65 | ~58 | A has the lowest polar surface area, aiding membrane permeability. |
| H-Bond Donors | 2 | 2 | 2 | Consistent across series (Amide/Aniline).[1] |
| Basic Centers | 1 (Weak Aniline) | 1 (Weak Aniline) | 2 (Aniline + Distal N) | C is the most basic; A is neutral at physiological pH (excluding aniline). |
Experimental Validation: Binding & Stability
To validate the utility of Compound A, we employ a self-validating screening workflow. The following protocols prioritize reproducibility and mechanistic clarity .
Workflow Visualization (DOT Diagram)
Caption: Figure 1. Radioligand binding workflow for determining 5-HT4 affinity. The protocol uses [3H]-GR113808 as the competitive standard.
Protocol: Microsomal Stability (Metabolic Liability)
Objective: Determine if the 4-methyl-piperidine moiety (Compound A) is susceptible to rapid oxidation compared to the methoxy (B) or piperazine (C) analogs.[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (1 µM final concentration).
-
Internal Standard: Propranolol (High turnover control) / Warfarin (Low turnover control).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL protein) with 5 µL of Compound A (from 100 µM stock). Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time.
.
Expected Outcome:
-
Compound A: Likely shows moderate clearance due to hydroxylation of the methyl group or oxidation of the piperidine ring.
-
Compound C: Often shows higher clearance due to N-oxidation or N-dealkylation at the distal nitrogen.[1]
Structure-Activity Relationship (SAR) Logic[1][2]
The decision to use Compound A over C rests on the balance between solubility and selectivity .
Caption: Figure 2.[1] SAR Decision Tree. Compound A (Piperidine) is preferred when CNS penetration is desired and hERG liability (associated with basic centers) must be minimized.
Synthesis & Purity Verification (Self-Validating Step)
When synthesizing Compound A, a common impurity is the des-methyl analog or incomplete reduction.[1]
Quality Control Protocol:
-
H-NMR (400 MHz, DMSO-d6):
-
Look for the doublet at ~0.9 ppm (3H) corresponding to the 4-methyl group on the piperidine.
-
Verify the broad singlet at ~6.0-7.0 ppm for the primary amide (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Check: Ensure integration of the aromatic region matches a 1:1:1 pattern (if 1,2,4-substituted) or specific coupling constants for the benzamide core.
-
-
LC-MS Purity:
-
Target Mass:
. -
Run a gradient from 5% to 95% ACN to ensure no late-eluting lipophilic dimers.
-
Conclusion & Recommendations
Compound A (this compound) represents a strategic scaffold optimization over classic orthopramides.[1]
-
Selectivity: The steric bulk of the piperidine ring reduces D2 affinity compared to Compound B, potentially lowering extrapyramidal side effect risks.
-
Permeability: The removal of the distal nitrogen (present in Compound C) significantly increases LogP, making Compound A a superior candidate for central nervous system targets or intracellular receptors.
-
Development Path: Researchers should utilize Compound A when exploring neutral antagonists or agonists where high lipophilicity is required to traverse the Blood-Brain Barrier (BBB), keeping in mind the increased metabolic liability of the methyl-piperidine tail.
References
-
Bock, M. G., et al. (1993). "Benzamides as potent, selective, and orally active 5-HT4 receptor agonists."[1] Journal of Medicinal Chemistry. (Foundational text on benzamide SAR).
-
Dumuis, A., et al. (1989).[1] "Characterization of a novel 5-HT4 receptor antagonist of the benzamide class." Naunyn-Schmiedeberg's Archives of Pharmacology. (Mechanistic basis for orthopramide binding).
-
PubChem Compound Summary. "Metoclopramide (Compound B Analog)." National Center for Biotechnology Information. (Physicochemical baseline data).
-
FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." (Protocol standard for microsomal stability).
Sources
Comparative Guide to Confirming the On-Target Activity of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive, in-depth framework for confirming the on-target activity of a novel compound, 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide . Given its structural characteristics, featuring a benzamide core, we will proceed with the primary hypothesis that it may function as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of enzymes crucial for DNA repair.[1]
This guide is designed to be a dynamic, decision-making tool rather than a rigid template. It will navigate through the logical progression of target identification, validation, and selectivity profiling, explaining the causality behind each experimental choice. We will compare the hypothetical performance of our compound of interest with established PARP inhibitors, such as Olaparib , to provide a clear benchmark for its on-target efficacy and specificity.
Part 1: Unmasking the Molecular Target
The first critical step is to empirically determine the protein(s) to which this compound binds. A multi-pronged approach, combining direct biochemical methods with computational predictions, provides the most robust path to target identification.[2][3]
Affinity-Based Proteomics: Fishing for Targets
Affinity-based pull-down methods are a direct approach to isolate target proteins from a complex cellular lysate.[4] This involves immobilizing the small molecule to a solid support and using it as "bait" to capture its binding partners.
Experimental Workflow: Affinity-Based Pull-Down
Caption: Workflow for target identification using an affinity-based pull-down assay.
The key to this experiment is the design of the affinity probe. The linker must be attached to a position on the molecule that does not interfere with its binding to the target protein.[5] A comparative experiment using beads without the compound or with a structurally similar but inactive analog is crucial for distinguishing true binding partners from non-specific interactions.
Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess drug-target interaction in a cellular context.[6] The principle is that a protein, when bound to a ligand, becomes more stable and less prone to thermal aggregation.[7] This technique can be used as an initial screen to identify targets that are stabilized by the compound in intact cells.[8]
Experimental Protocol: Dose-Response CETSA
-
Cell Treatment: Treat cultured cells with increasing concentrations of this compound and a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Heat the cell suspensions at a specific temperature (determined from an initial melt curve) for 3 minutes.[6]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[6]
-
Quantification: Analyze the supernatant (soluble fraction) by Western blot or mass spectrometry to quantify the amount of the soluble target protein.[9]
A shift in the thermal stability of a protein in the presence of the compound strongly suggests a direct interaction.[10]
Part 2: Validating Direct Target Engagement and Comparative Potency
Once a putative target is identified (for this guide, we will assume it is PARP1), the next step is to validate this interaction using orthogonal, quantitative biophysical and biochemical assays. This is where we will draw direct comparisons with a known inhibitor like Olaparib.
Biophysical Validation: Quantifying the Binding Affinity
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to its target protein in real-time.[11][12] In a typical setup, the purified target protein (e.g., PARP1) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.[13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15] This technique is considered the "gold standard" for characterizing binding interactions in solution.[16]
| Parameter | This compound (Hypothetical Data) | Olaparib (Reference Data) |
| Binding Affinity (KD) from SPR | 50 nM | 5 nM |
| Binding Affinity (KD) from ITC | 65 nM | 8 nM |
| Stoichiometry (n) from ITC | 1.1 | 1.0 |
Table 1: Comparative Biophysical Characterization of Compound Binding to PARP1.
The causality here is clear: a lower KD value indicates a higher binding affinity. In our hypothetical scenario, Olaparib shows a 10-fold higher affinity for PARP1 compared to our novel compound.
Biochemical Validation: Measuring Enzymatic Inhibition
For an enzyme target like PARP1, it is essential to demonstrate that binding of the compound leads to the inhibition of its catalytic activity. Various assay formats are available for this, including ELISA-based and homogeneous assays like AlphaLISA®.[1][17]
Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)
-
Plate Coating: Coat a 96-well plate with histone proteins, a substrate for PARP1.
-
Reaction Setup: Add purified PARP1 enzyme, biotin-labeled NAD+ (the co-substrate for PARP), and serial dilutions of this compound or Olaparib to the wells.
-
Incubation: Incubate the reaction mixture to allow for the PARP-mediated addition of biotinylated ADP-ribose to the histones.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose, followed by a chemiluminescent HRP substrate.
-
Measurement: Read the luminescent signal, which is directly proportional to PARP1 activity.[18]
| Compound | IC50 (nM) |
| This compound | 120 nM |
| Olaparib | 15 nM |
Table 2: Comparative Potency in a PARP1 Biochemical Assay.
The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency. A lower IC50 value signifies a more potent inhibitor.
Part 3: Confirming On-Target Activity in a Cellular Context
Demonstrating target engagement and inhibition in a purified system is crucial, but it is equally important to confirm that the compound can access its target in the complex environment of a living cell and elicit the expected biological response.
Cellular Target Engagement: The Power of CETSA
Building on the initial CETSA for target identification, we can now use it to quantify the engagement of our compound with PARP1 in cells.[9] By performing a dose-response experiment at a fixed temperature, we can determine the EC50 for target engagement.
Caption: Workflow for determining the cellular EC50 of target engagement using CETSA.
Functional Cellular Assays: The Principle of Synthetic Lethality
PARP inhibitors are particularly effective in cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[19][20] This concept is known as synthetic lethality.[20] A key experiment is to compare the cytotoxic effect of our compound in a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed both BRCA2-deficient (e.g., DLD-1 BRCA2-/-) and BRCA2-proficient (e.g., DLD-1 BRCA2+/+) cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Olaparib for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 for cytotoxicity in both cell lines.
| Compound | DLD-1 BRCA2+/+ IC50 (µM) | DLD-1 BRCA2-/- IC50 (µM) | Selectivity Index |
| This compound | >100 | 25 | >4 |
| Olaparib | 50 | 0.5 | 100 |
Table 3: Comparative Cytotoxicity in BRCA-proficient and -deficient cell lines. [21]
A significantly lower IC50 in the BRCA-deficient cell line is a strong indicator of on-target PARP inhibition.[22] The selectivity index (ratio of IC50 in proficient vs. deficient cells) provides a quantitative measure of this effect.
Part 4: Assessing Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring that the compound is selective for its intended target to minimize off-target effects and potential toxicity.
Kinome-Wide Profiling
Given that many inhibitors can bind to the ATP-binding pocket of kinases, it is prudent to screen this compound against a broad panel of kinases.[23] Services like KINOMEscan® offer high-throughput screening against hundreds of kinases.[24]
The output is typically a selectivity score, which represents the percentage of kinases that are not significantly inhibited at a given concentration. A higher selectivity score is desirable.
Profiling Against the PARP Family
The PARP family consists of 17 members with diverse functions.[25] It is important to assess the activity of our compound against other PARP isoforms to understand its selectivity within the target family. This can be achieved using a panel of biochemical assays for different PARP enzymes.[17]
Conclusion
This guide has outlined a systematic and comparative approach to confirming the on-target activity of a novel small molecule, this compound, using a hypothesized PARP inhibitory mechanism as a framework. By integrating target identification, biophysical characterization, biochemical and cellular assays, and selectivity profiling, researchers can build a robust data package to validate the compound's mechanism of action. The direct comparison with an established drug like Olaparib at each stage provides essential context and a benchmark for performance. This rigorous, evidence-based approach is fundamental to the successful translation of a promising compound from the laboratory to the clinic.
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- Ghafouri, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Industrial and Engineering Chemistry.
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- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(12), e27649.
- Zandarashvili, L., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100330.
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- Yang, S., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(5), 547-555.
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2794-2803.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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- BenchChem. (n.d.). Application Notes and Protocols for Developing a Cell-based Assay for 4-Acetamidonicotinamide Activity.
- BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube.
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- BMG LABTECH. (2008, April). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega.
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
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- El-Khouly, F., et al. (2021). Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. International Journal of Molecular Sciences, 22(18), 9945.
- Jones, P., et al. (2021). Pharmacokinetics and safety of rucaparib in patients with advanced solid tumors and hepatic impairment. Cancer Chemotherapy and Pharmacology, 87(5), 633-643.
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independent verification of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide's biological activity
This guide provides a comprehensive framework for the independent verification of the biological activity of novel poly (ADP-ribose) polymerase (PARP) inhibitors, using "4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide" as a representative investigational compound. We will objectively compare its potential performance against established, clinically approved PARP inhibitors and provide detailed experimental protocols for robust validation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for PARP Inhibition and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer therapy, PARP inhibitors have emerged as a successful class of targeted agents that exploit the concept of "synthetic lethality".[3][4][5] This principle applies to situations where a defect in one of two genes has little effect on a cell, but the simultaneous loss of both genes is lethal.[3][5]
Many cancers harbor mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). A prime example is mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[3][5] In these BRCA-deficient tumors, the HR pathway is compromised, making them heavily reliant on PARP-mediated SSB repair.[6] Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of toxic DSBs.[3] Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and ultimately, cancer cell death.[6]
This guide will outline the necessary steps to characterize a novel compound, such as this compound, and compare its efficacy to established PARP inhibitors.
Comparative Landscape of Clinically Approved PARP Inhibitors
A critical step in evaluating a novel compound is to benchmark its performance against existing therapies. The following table summarizes key characteristics of four FDA-approved PARP inhibitors.[7]
| Compound | Brand Name | Approved Indications (Selected) | Key Differentiators |
| Olaparib | Lynparza™ | Ovarian, Breast, Pancreatic, and Prostate Cancer[8] | First-in-class PARP inhibitor with a broad range of approved uses.[9][10] |
| Rucaparib | Rubraca® | Ovarian and Prostate Cancer[11][12] | Potent inhibitor of PARP-1, PARP-2, and PARP-3.[13][14] |
| Niraparib | Zejula® | Ovarian Cancer | Demonstrated efficacy in patients with and without BRCA mutations.[2][15] |
| Talazoparib | Talzenna® | Breast and Prostate Cancer[16] | Exhibits the most potent PARP trapping activity among the approved inhibitors.[16][17] |
Experimental Verification Workflow
The following sections detail a logical and stepwise approach to independently verify the biological activity of a novel PARP inhibitor.
In Vitro Enzymatic Activity Assays
The initial step is to determine if the compound directly inhibits the enzymatic activity of PARP-1 and PARP-2.
Caption: Workflow for determining in vitro PARP enzymatic inhibition.
This protocol is adapted from commercially available kits and common laboratory practices.[18][19]
-
Plate Preparation: Coat a 96-well plate with histone proteins and wash with phosphate-buffered saline (PBS).
-
Compound Addition: Add serial dilutions of the investigational compound (e.g., this compound) and control inhibitors (Olaparib, etc.) to the wells.
-
Enzyme Addition: Add recombinant human PARP-1 or PARP-2 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding a mixture of biotinylated NAD+ and activated DNA. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). After another wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the log of the inhibitor concentration against the normalized enzyme activity.
PARP Trapping Assays
A key mechanism of action for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, leading to cytotoxic PARP-DNA complexes.[1] This can be a more significant contributor to cytotoxicity than catalytic inhibition alone.[16]
Caption: Workflow for assessing PARP trapping activity.
This protocol is based on the principle that PARP bound to a fluorescent DNA probe will have a high FP signal, which decreases upon auto-PARylation and dissociation.[20][21] Trapping inhibitors prevent this dissociation, maintaining a high FP signal.
-
Reagent Preparation: Prepare solutions of recombinant PARP-1, a fluorescently labeled DNA oligonucleotide probe, and the investigational compound.
-
Assay Setup: In a microplate, combine the PARP-1 enzyme and the fluorescent DNA probe with serial dilutions of the investigational compound or a known PARP trapper like Talazoparib.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Reaction Initiation: Add NAD+ to initiate the auto-PARylation reaction.
-
Data Acquisition: Measure the fluorescence polarization at multiple time points using a suitable plate reader.
-
Analysis: A sustained high FP signal in the presence of the compound indicates PARP trapping. The effective concentration 50 (EC50) for trapping can be determined by plotting the FP signal against the compound concentration.
Cell-Based Assays
To understand the compound's effect in a more biologically relevant context, a series of cell-based assays are essential.
This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within the cell.
-
Cell Culture: Seed cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the investigational compound for a specified period.
-
Induce DNA Damage: Briefly expose the cells to a DNA damaging agent like hydrogen peroxide to stimulate PARP activity.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for poly(ADP-ribose) (pADPr) chains, followed by an infrared-labeled secondary antibody. A second antibody for a housekeeping protein (e.g., actin) with a different fluorescent label should be used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescent signals. A reduction in the pADPr signal relative to the normalization control indicates cellular PARP inhibition.
These assays assess the downstream consequences of PARP inhibition, namely the accumulation of DNA damage.
Caption: Workflow for evaluating compound-induced DNA damage.
Phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the investigational compound.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. A significant increase in foci in treated cells indicates the accumulation of DSBs.
The ultimate goal is to determine if the compound selectively kills cancer cells with specific DNA repair defects.
-
Cell Lines: Use a panel of cell lines, including a BRCA1 or BRCA2 mutant cancer cell line and its corresponding isogenic BRCA-wildtype line (where the BRCA gene has been restored).
-
Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the investigational compound and control inhibitors.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the AlamarBlue assay or CellTiter-Glo®.[18]
-
Analysis: Plot the cell viability against the compound concentration for each cell line and calculate the IC50. A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-wildtype line demonstrates synthetic lethality.
Data Summary and Interpretation
All quantitative data should be compiled into clear, comparative tables.
Table 1: Comparative In Vitro Potency
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | PARP Trapping EC50 (nM) |
| Investigational Compound | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Literature/Internal Value | Literature/Internal Value | Literature/Internal Value |
| Talazoparib | Literature/Internal Value | Literature/Internal Value | Literature/Internal Value |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Cellular PARP Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Synthetic Lethality Ratio * |
| Investigational Compound | BRCA-mutant | Experimental Value | Experimental Value | Calculated Value |
| BRCA-wildtype | Experimental Value | Experimental Value | ||
| Olaparib | BRCA-mutant | Literature/Internal Value | Literature/Internal Value | Calculated Value |
| BRCA-wildtype | Literature/Internal Value | Literature/Internal Value |
*Synthetic Lethality Ratio = IC50 (BRCA-wildtype) / IC50 (BRCA-mutant)
Conclusion
This guide provides a robust framework for the independent verification and comparative analysis of novel PARP inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the potency, mechanism of action, and cancer-selective cytotoxicity of new chemical entities like this compound. A successful investigational compound will demonstrate potent enzymatic and cellular PARP inhibition, significant PARP trapping activity, and a strong synthetic lethal phenotype in cancer cells with homologous recombination deficiencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
